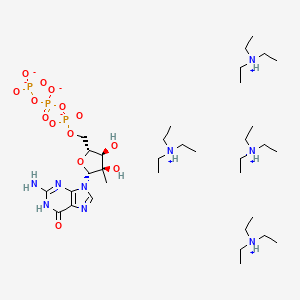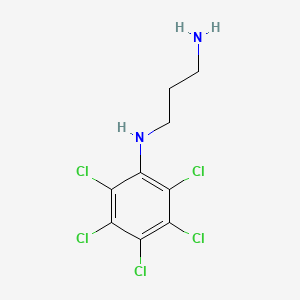
N-(3-Aminopropyl)-N-(pentachlorophenyl)amine
Vue d'ensemble
Description
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, catalysts, temperature, pressure, and other relevant factors.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, hybridization states, and other structural features.Chemical Reactions Analysis
This involves detailing the types of chemical reactions the compound can undergo, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, solubility, and density) and chemical properties (such as reactivity, stability, and acidity or basicity).Applications De Recherche Scientifique
Degradation of Nitrogen-Containing Compounds
Nitrogen-containing compounds, including amines and azo dyes, are critical in textile, agricultural, and chemical industries. However, their persistence in the environment necessitates the development of effective degradation methods. Advanced oxidation processes (AOPs) have shown promise in mineralizing these compounds, improving treatment schemes, and addressing global concerns about water contamination. Research highlights the effectiveness of ozone and Fenton processes in amine degradation, which is highly pH-sensitive, and suggests that hybrid methods could offer tailored and efficient treatment solutions for specific effluents (Bhat & Gogate, 2021).
Amine-functionalized Metal–Organic Frameworks
Amine-functionalized metal–organic frameworks (MOFs) have attracted attention for their potential applications in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These MOFs are prepared through various methods and demonstrate high CO2 sorption capacity, as well as excellent separation performance for CO2 from other gases. Furthermore, their applications extend to catalysis, showcasing the versatility of amine-functionalized materials in addressing environmental and energy-related challenges (Lin, Kong, & Chen, 2016).
Application of N-halo Reagents in Organic Synthesis
N-halo reagents, including N-haloamines, are utilized in a wide range of organic transformations, such as oxidation reactions, halogenation, acylation, and aziridination. These reagents play a crucial role in the synthesis of new compounds and the modification of existing ones, indicating the importance of halogenated nitrogen-containing reagents in organic chemistry. The development and application of N-halo reagents highlight their significance in facilitating complex organic reactions and synthesis processes (Kolvari et al., 2007).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
Orientations Futures
This involves speculating on potential future research directions, applications, or improvements related to the compound.
Propriétés
IUPAC Name |
N'-(2,3,4,5,6-pentachlorophenyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl5N2/c10-4-5(11)7(13)9(8(14)6(4)12)16-3-1-2-15/h16H,1-3,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPRURUZCABLLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminopropyl)-N-(pentachlorophenyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



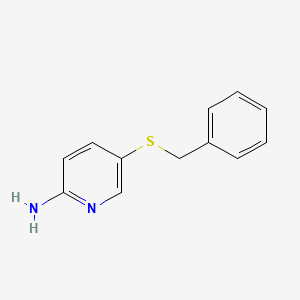
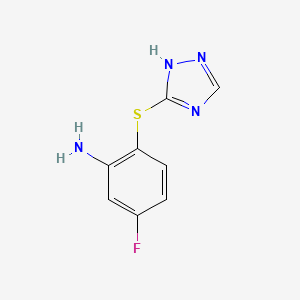
![3-Amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B1437095.png)
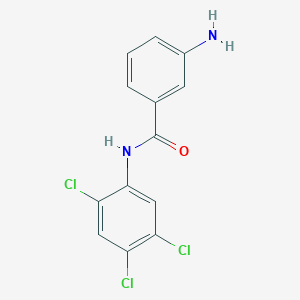
![3-[(3-Methoxypropyl)amino]propanohydrazide](/img/structure/B1437097.png)
![3-[(2-Chlorobenzyl)amino]-N-methylpropanamide](/img/structure/B1437098.png)
![3-[Benzyl(methyl)amino]propanohydrazide](/img/structure/B1437100.png)
![N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline](/img/structure/B1437101.png)
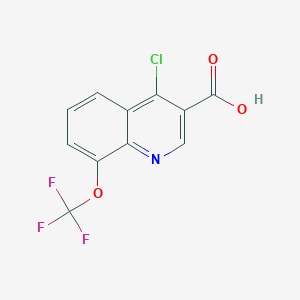
![5-((2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-12-(benzoyloxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-9-yl) 3-(tert-butyl) (4S,5R)-2-(4-methoxyphenyl)-4-phenyloxazolidine-3,5-dicarboxylate](/img/structure/B1437104.png)
![N-[2-(2,3-Dimethoxyphenyl)ethyl]-2-chlorobenzamide](/img/structure/B1437106.png)

